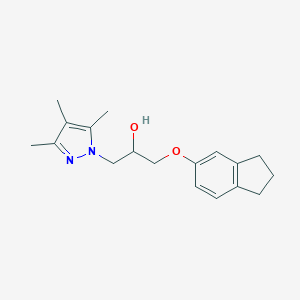

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol

Description

This compound features a 2-propanol backbone substituted with a 2,3-dihydro-1H-inden-5-yloxy group and a 3,4,5-trimethylpyrazole moiety. The dihydroindenyl group enhances lipophilicity compared to simpler aryl systems, while the trimethylpyrazole substituent may influence steric interactions at binding sites.

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-12-13(2)19-20(14(12)3)10-17(21)11-22-18-8-7-15-5-4-6-16(15)9-18/h7-9,17,21H,4-6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIKJYAVINJMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC(COC2=CC3=C(CCC3)C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indene Moiety: Starting from a suitable precursor, such as indanone, the indene structure can be formed through reduction and subsequent functionalization.

Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

Coupling Reaction: The final step involves coupling the indene and pyrazole moieties through a suitable linker, such as a propanol chain, using reagents like alkyl halides and bases under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogens, alkyl halides, or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. Studies have indicated that derivatives of pyrazole, including those containing the 3,4,5-trimethyl group, exhibit significant biological activities such as anti-inflammatory and analgesic effects. The incorporation of the 2,3-dihydro-1H-inden moiety enhances the lipophilicity and bioavailability of the compound, making it a candidate for further pharmacological evaluation.

Case Study: Anti-Cancer Activity

Research has demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, a study on pyrazole derivatives found that they could induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, suggesting that our compound may have similar effects pending further investigation.

Agrochemical Applications

Pesticidal Properties

The structural features of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol suggest potential utility as a pesticide. Pyrazole derivatives are known for their effectiveness against a range of pests. The synthesis of this compound could lead to the development of novel agrochemicals with improved efficacy and reduced environmental impact.

Case Study: Insecticidal Activity

In studies focusing on pyrazole-based insecticides, compounds have shown promising results against common agricultural pests. These studies often evaluate the lethal concentration (LC50) required to achieve effective pest control. The unique structure of our compound may enhance its insecticidal properties compared to existing formulations.

Materials Science

Polymer Chemistry

The incorporation of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol into polymer matrices has been explored for creating materials with specific mechanical and thermal properties. The presence of both indene and pyrazole functionalities can improve the thermal stability and mechanical strength of polymers.

Case Study: Composite Materials

Research has shown that adding pyrazole derivatives to polymer composites can enhance their resistance to thermal degradation. This application is particularly relevant in industries where materials are subjected to high temperatures or harsh chemical environments.

Summary Table of Applications

| Application Area | Potential Benefits | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer activity | Induces apoptosis in cancer cells |

| Agrochemicals | Effective pesticide formulation | Promising results against agricultural pests |

| Materials Science | Enhanced polymer properties | Improved thermal stability in composites |

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include:

Signal Transduction: Modulating signaling pathways by interacting with receptors or kinases.

Enzyme Inhibition: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Gene Expression: Affecting gene expression by interacting with transcription factors or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryloxy Groups

A. 1-([1,1'-Biphenyl]-4-yloxy)-3-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)-2-Propanol ()

- Structural difference : Replaces the dihydroindenyl group with a biphenyloxy moiety.

- Implications: The biphenyl system increases molecular weight (MW: ~380 vs.

B. Propranolol Hydrochloride ()

- Structural difference : Features a naphthyloxy group instead of dihydroindenyloxy and lacks the pyrazole moiety.

- Implications: The naphthyloxy group in propranolol contributes to high β-adrenergic receptor affinity.

Analogues with Varied Heterocyclic Substituents

A. 1-(2,3-Dihydro-1H-Inden-4-yloxy)-3-(Isopropylamino)-2-Propanol Hydrochloride ()

- Structural difference: Replaces the trimethylpyrazole with an isopropylamino group.

- Implications: The isopropylamino group is a hallmark of classical β-blockers (e.g., atenolol). This substitution likely shifts activity toward adrenergic receptors rather than kinase targets .

B. 1-(5-Indanyloxy)-3-(4-Methylpiperazinyl)-2-Propanol ()

- Structural difference : Substitutes the trimethylpyrazole with a 4-methylpiperazine group.

- Implications : The piperazine moiety introduces basicity (pKa ~8.5), improving water solubility. This contrasts with the trimethylpyrazole’s neutral character, which may enhance blood-brain barrier penetration .

Compounds with Shared Dihydroindenyl Motifs

A. 5-[1-(2-Hydroxyethyl)-3-Pyridin-4-yl-1H-Pyrazol-4-yl]-Indan-1-One Oxime ()

- Structural difference: Contains a pyridinyl-pyrazole system and an oxime group instead of trimethylpyrazole and propanol.

- Implications : The oxime group improves metal-chelating capacity, which is absent in the target compound. The pyridinyl substituent may enhance solubility but reduce lipophilicity (clogP ~2.1 vs. ~3.5 for the target compound) .

B. [2-(Dichlorophenyl-Pyrrol-3-yl)-2-Oxoethyl] 2-(Dihydroindenyloxy)Acetate ()

- Structural difference : Combines a dichlorophenyl-pyrrole group with an acetoxy-dihydroindenyl system.

- The ester linkage in this compound contrasts with the ether linkage in the target molecule, affecting metabolic stability .

Comparative Data Table

*clogP values estimated via ChemDraw.

Key Findings and Implications

- Lipophilicity : The dihydroindenyl group in the target compound provides moderate lipophilicity (clogP ~3.5), balancing membrane permeability and solubility.

- Synthetic Feasibility : Methods from pyrazole synthesis (–3) and dihydroindenyl intermediates () suggest viable routes for large-scale production.

Biological Activity

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H24N4O2

- Molecular Weight : 328.41 g/mol

- IUPAC Name : 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in inflammatory and cancer pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting cellular signaling pathways related to pain and inflammation.

Pharmacological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of the compound, it was administered to rats with carrageenan-induced edema. The results showed a reduction in paw swelling comparable to standard anti-inflammatory drugs like ibuprofen, indicating its potential as an effective anti-inflammatory agent.

Case Study 2: Anticancer Properties

Research conducted on various cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspase pathways. This suggests its potential utility as an anticancer agent targeting specific malignancies.

Case Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed significant scavenging activity, indicating its potential role in protecting cells from oxidative stress-related damage.

Q & A

Q. What are the established synthetic routes for 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves refluxing intermediates in ethanol under controlled conditions. For example, coupling the indenyloxy and trimethylpyrazole moieties via nucleophilic substitution or condensation reactions. Ethanol is often preferred due to its polarity and ability to dissolve aromatic intermediates . Recrystallization from a DMF-EtOH (1:1) mixture improves purity . Optimization may involve adjusting reflux duration (typically 2–6 hours), solvent polarity (e.g., isopropanol vs. ethanol), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) confirm regiochemistry of the pyrazole and indene groups. Key signals include the methine proton (δ ~4.5–5.5 ppm) and methyl groups on the pyrazole (δ ~2.1–2.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated in structurally analogous pyrazole derivatives .

- HPLC : A C18 column with gradient elution (e.g., water:acetonitrile) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with enzymatic targets?

- Methodological Answer :

- In Vitro Assays : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacterial strains to test antibacterial activity via broth microdilution (MIC determination) .

- Enzyme Inhibition Studies : Screen against kinases or cyclooxygenases using fluorescence-based assays. For pyrazole derivatives, IC₅₀ values are often calculated using dose-response curves .

- Molecular Docking : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina, focusing on hydrogen bonding with the propanoloxy group and hydrophobic contacts with trimethylpyrazole .

Q. What experimental strategies can address contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Purity Verification : Contradictions may arise from impurities. Reanalyze batches via HPLC and compare with published chromatograms .

- Standardized Assay Conditions : Variability in MIC values can stem from differences in bacterial strains or culture media. Adopt CLSI guidelines for reproducibility .

- Structural Analogues : Synthesize and test derivatives (e.g., replacing the indenyloxy group with phenyl) to isolate pharmacophoric contributions .

Q. How can reaction yields be improved while minimizing side products in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields compared to traditional reflux .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.